molecular formula C13H11NO3 B6340717 2-Methoxy-5-phenylnicotinic acid, 95% CAS No. 1214389-83-9

2-Methoxy-5-phenylnicotinic acid, 95%

Cat. No. B6340717
CAS RN: 1214389-83-9
M. Wt: 229.23 g/mol
InChI Key: WCGJCEWLVWUIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-phenylnicotinic acid (2-MPA) is a chemical compound belonging to the family of nicotinic acids. It is a white crystalline powder with a melting point of 173-175°C and a boiling point of 285-290°C. It is soluble in water, ethanol, and methanol, and is insoluble in ether and benzene. 2-MPA has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

2-Methoxy-5-phenylnicotinic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as 2-methoxy-5-phenylnicotinamide and 2-methoxy-5-phenylnicotinic acid ethyl ester. It has also been used in the synthesis of various nitro compounds, including 2-methoxy-5-nitrobenzaldehyde, 2-methoxy-5-nitrobenzyl alcohol, and 2-methoxy-5-nitrophenol. In addition, 2-Methoxy-5-phenylnicotinic acid, 95% has been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen and the anti-cancer drug imatinib.

Mechanism of Action

2-Methoxy-5-phenylnicotinic acid, 95% works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins and thromboxanes. By blocking the activity of COX, 2-Methoxy-5-phenylnicotinic acid, 95% prevents the synthesis of these compounds, which are involved in the regulation of inflammation, pain, and other physiological processes.
Biochemical and Physiological Effects
2-Methoxy-5-phenylnicotinic acid, 95% has been found to have anti-inflammatory, analgesic, and antipyretic effects in animal studies. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, 2-Methoxy-5-phenylnicotinic acid, 95% has been found to have antioxidant, antifungal, and antimicrobial properties.

Advantages and Limitations for Lab Experiments

2-Methoxy-5-phenylnicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively inexpensive compound, and it is readily available in high purity. In addition, it is stable and can be stored for long periods of time. However, it is not water-soluble and must be dissolved in organic solvents before use.

Future Directions

There are several potential future directions for 2-Methoxy-5-phenylnicotinic acid, 95% research. One potential application is in the development of new anti-inflammatory drugs. 2-Methoxy-5-phenylnicotinic acid, 95% has been shown to have anti-inflammatory effects, and further research could lead to the development of novel drugs that target inflammation. Another potential application is in the development of new antibiotics. 2-Methoxy-5-phenylnicotinic acid, 95% has been found to have antimicrobial properties, and further research could lead to the development of new antibiotics to treat bacterial infections. Finally, 2-Methoxy-5-phenylnicotinic acid, 95% could be used in the development of new cosmetics. Its antioxidant and antifungal properties could be used to develop new skin care products.

Synthesis Methods

2-Methoxy-5-phenylnicotinic acid, 95% is synthesized through a process called the N-alkylation reaction, which involves the reaction of a primary amine with an alkyl halide in an aqueous medium. The reaction produces a compound with an N-alkyl group in place of the amine group. In the case of 2-Methoxy-5-phenylnicotinic acid, 95%, the reaction is carried out using 2-methoxy-5-chloronitrobenzene and an amine, such as pyridine, to produce the desired product.

properties

IUPAC Name

2-methoxy-5-phenylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-11(13(15)16)7-10(8-14-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGJCEWLVWUIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673504
Record name 2-Methoxy-5-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-phenylpyridine-3-carboxylic acid

CAS RN

1214389-83-9
Record name 2-Methoxy-5-phenylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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